Terazosin Dimer Impurity Dihydrochloride is a chemical compound that arises as an impurity during the synthesis of Terazosin, a well-known alpha-1-adrenergic blocker used primarily for treating hypertension and benign prostatic hyperplasia. The compound is classified under the category of pharmaceutical impurities, which are unintended by-products formed during the manufacturing process of active pharmaceutical ingredients. The specific CAS Number for Terazosin Dimer Impurity Dihydrochloride is 104965-50-6, and it is recognized as a significant impurity due to its structural relationship with the parent compound, Terazosin.
The synthesis of Terazosin Dimer Impurity Dihydrochloride involves several chemical reactions, primarily focusing on the reaction of 2-chloro-6,7-dimethoxyquinazoline with other reagents. The process typically includes:
The synthesis methods can vary but generally involve standard organic synthesis techniques including refluxing and crystallization to isolate the desired impurity from other by-products.
The molecular structure of Terazosin Dimer Impurity Dihydrochloride can be described as a dimeric form of Terazosin. It retains characteristic features such as:
Data regarding its exact three-dimensional configuration can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, although specific structural data may not always be publicly available .
Terazosin Dimer Impurity Dihydrochloride can participate in various chemical reactions typical for amine derivatives and heterocycles. Key reactions include:
These reactions are essential for understanding the stability and reactivity profile of the compound in different environments .
The mechanism of action for Terazosin Dimer Impurity Dihydrochloride is closely related to that of Terazosin itself. As an alpha-1-adrenergic blocker, it functions by:
While specific data on the pharmacodynamics of the dimer impurity may be limited, its structural similarity suggests that it could exhibit similar mechanisms but potentially with altered efficacy or potency due to its dimeric nature .
Terazosin Dimer Impurity Dihydrochloride primarily serves scientific purposes:
While not used directly in therapeutic applications due to its status as an impurity, understanding its properties aids in improving drug safety and efficacy .
Terazosin Dimer Impurity Dihydrochloride is systematically identified through multiple nomenclature systems and chemical identifiers:
Systematic Nomenclature:
Registry Identifiers:
Molecular Specifications:
Structural Descriptors:
Spectroscopic Profiles:
Table 1: Comprehensive Chemical Identifiers
Identifier Type | Designation |
---|---|
IUPAC Name | 2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine dihydrochloride |
CAS Registry | 1486464-41-8 (primary), 104965-50-6 (alternate) |
Molecular Formula | C₂₄H₃₀Cl₂N₈O₄ |
Molecular Weight | 565.45 g/mol |
SMILES | NC1=C2C=C(OC)C(OC)=CC2=NC(N3CCN(C4=NC(N)=C5C=C(OC)C(OC)=CC5=N4)CC3)=N1.[H]Cl.[H]Cl |
InChI Key | SDPHRGYPGDUGEQ-UHFFFAOYSA-N |
The dimer impurity exhibits a symmetrical molecular architecture formed through covalent linkage of two Terazosin monomers:
Monomer Connectivity:
Comparative Structural Features:
Formation Mechanism:
Stereoelectronic Properties:
Table 2: Structural Comparison with Terazosin
Parameter | Terazosin Dimer Impurity | Terazosin Monomer |
---|---|---|
Molecular Weight | 565.45 g/mol | 423.9 g/mol (free base) |
Quinazoline Units | 2 | 1 |
Piperazine Linkage | Symmetrical N-N' bond | Terminal piperazine |
Chromatographic Retention | Higher reversed-phase HPLC retention | Lower retention |
Formation Origin | Synthesis coupling or degradation | Active pharmaceutical ingredient |
This dimer impurity serves as a critical quality attribute (CQA) in Terazosin manufacturing due to its potential biological activity and regulatory implications:
Regulatory Thresholds:
Analytical Monitoring:1. Chromatographic Methods:- Reversed-phase HPLC with C18 columns (5µm, 250×4.6mm)- Mobile Phase: Gradient of phosphate buffer (pH 3.0) and acetonitrile (15→55% in 25 min)- Detection: UV at 246 nm with retention time ~14.2 minutes [2] [4]2. Spectroscopic Characterization:- NMR (DMSO-d₆): δ 3.85 (s, 12H, 4×OCH₃), 3.90 (m, 8H, piperazine), 7.10 (s, 2H, quinazoline-H)- FT-IR: 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N quinazoline), 1250 cm⁻¹ (C-O methoxy) [5]
Process Control Applications:
Bioactivity Considerations:
Table 3: Quality Control Analytical Methods
Analytical Technique | Conditions | Detection Limit | Quantification Limit |
---|---|---|---|
HPLC-UV | C18 column; pH 3.0 buffer/ACN gradient | 0.03% | 0.10% |
UPLC-MS/MS | BEH C18 1.7µm; ESI positive mode | 5 ng/mL | 15 ng/mL |
FT-IR Spectroscopy | KBr pellet; 4000-400 cm⁻¹ | 0.5% w/w | 1.0% w/w |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7